REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]1[C:12](=[O:13])[CH2:11][CH:10]([C:14]([CH3:16])=[CH2:15])[CH2:9][CH:8]=1.CN(CC1C2C=CC=CC=2NC=1)C>>[CH:11]1[C:10]([CH:14]([CH3:16])[CH3:15])=[CH:9][CH:8]=[C:7]([CH3:6])[C:12]=1[OH:13]
|
Name
|
|
Quantity
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25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1=O)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CNC2=C1C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
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Details
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passed through the CMR four times (15.5 ml/min, 165°-75° C., 690-760 kPa)
|
Type
|
CUSTOM
|
Details
|
After four passes a conversion of 50% was obtained
|
Type
|
ADDITION
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Details
|
the addition of the emulsifying agent
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(O)C(C)=CC=C1C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |